Phenyl 4-tert-butylpiperidine-1-carboxylate

Description

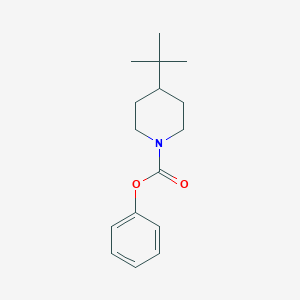

Phenyl 4-tert-butylpiperidine-1-carboxylate is a piperidine derivative characterized by a phenyl ester group at the 1-position and a bulky tert-butyl substituent at the 4-position of the piperidine ring. This compound is typically synthesized via nucleophilic addition or substitution reactions involving tert-butyl-protected piperidine precursors. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can react with phenyllithium under inert conditions to introduce aryl groups, a method analogous to the synthesis of related piperidine derivatives . The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the phenyl ester may influence solubility and reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological or cardiovascular systems .

Properties

CAS No. |

651053-82-6 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

phenyl 4-tert-butylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)13-9-11-17(12-10-13)15(18)19-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |

InChI Key |

QGDWWSCXEAXLIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-tert-butylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-tert-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

Chemical Properties and Structure

Phenyl 4-tert-butylpiperidine-1-carboxylate has the molecular formula . It features a piperidine ring, which contributes to its chemical reactivity and biological activity. The tert-butyl group enhances its lipophilicity, making it suitable for various applications in drug development and organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound is investigated as a precursor in the synthesis of pharmaceuticals. Its structure allows for modification to create derivatives with enhanced biological activity. For instance, it serves as an intermediate in the synthesis of fentanyl analogs, which are potent analgesics and have significant therapeutic applications .

- Targeted Protein Degradation : this compound is utilized as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. This application is crucial for targeted protein degradation, allowing researchers to design bifunctional molecules that can selectively degrade specific proteins associated with diseases .

2. Organic Synthesis

- Building Block : The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing new compounds with potential biological activity.

- Synthesis of Analogues : Researchers have used this compound to synthesize analogs that exhibit improved affinity and selectivity for specific biological targets, such as dopamine transporters (DAT) and other receptors .

3. Biological Studies

- NLRP3 Inhibitory Activity : Studies have shown that derivatives of this compound can inhibit NLRP3-dependent pyroptosis in macrophages. This property is particularly relevant for developing treatments for inflammatory diseases .

- Mechanism of Action : The compound interacts with various molecular targets, modulating their activity and leading to diverse biological effects. Understanding these interactions is essential for optimizing its use in drug development.

Case Study 1: Development of Analgesics

In a study focusing on the synthesis of fentanyl analogs, this compound was employed as an intermediate. The research demonstrated that modifications to this compound could yield potent analgesics with varying pharmacokinetic profiles, highlighting its importance in pain management therapies.

Case Study 2: PROTAC Technology

Another significant application involved using this compound in PROTAC development. Researchers designed bifunctional degraders incorporating this compound as a linker. The study showed that the rigidity introduced by this linker improved the orientation of the degrader, enhancing its efficacy in targeting specific proteins for degradation.

Summary Table of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Medicinal Chemistry | Precursor for analgesics (e.g., fentanyl) | Development of potent pain relief drugs |

| Organic Synthesis | Building block for complex organic molecules | Facilitates creation of biologically active compounds |

| Biological Studies | NLRP3 inhibition studies | Potential treatments for inflammatory diseases |

| PROTAC Technology | Semi-flexible linker in targeted protein degradation | Enhanced efficacy in drug design |

Mechanism of Action

The mechanism of action of Phenyl 4-tert-butylpiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperidine-1-carboxylates exhibit diverse properties depending on substituents. Key analogs include:

Note: Exact molecular formulas/weights inferred from structural analogs in cited references.

Physical and Chemical Properties

- Solubility : The tert-butyl group in this compound reduces water solubility compared to analogs like benzyl 4-fluoropiperidine-1-carboxylate, where fluorine enhances polarity .

- Stability : Bulky tert-butyl groups protect the piperidine ring from degradation, whereas formyl or benzyloxy substituents (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) may increase susceptibility to oxidation .

- Reactivity : The phenyl ester in the target compound is less reactive toward nucleophiles than aldehyde or benzyloxy groups in analogs, making it preferable for stable intermediates .

Biological Activity

Phenyl 4-tert-butylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a phenyl group and a tert-butyl group at the 4-position. The synthesis typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives, often employing various coupling strategies to enhance yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. For instance, compounds structurally related to this derivative have shown efficacy against viral infections such as Ebola. A study demonstrated that certain piperidine derivatives inhibited viral entry by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral pathogenesis .

Table 1: Antiviral Efficacy of Piperidine Derivatives

| Compound | EC50 (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Inhibition of NPC1 activity |

| Compound 25a | 0.64 | 20 | Inhibition of EBOV entry |

| Compound 26a | 0.93 | 10 | Inhibition of EBOV entry |

Anticancer Activity

In addition to antiviral effects, piperidine derivatives have been investigated for their anticancer properties. A study reported that certain piperidine-based compounds exhibited cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds were noted to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

Table 2: Cytotoxicity of Piperidine Derivatives in Cancer Models

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Induction of apoptosis |

| Reference Drug (Bleomycin) | FaDu Hypopharyngeal Cells | TBD | DNA damage induction |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Entry : By targeting NPC1, this compound potentially disrupts the viral life cycle at an early stage.

- Induction of Apoptosis : In cancer cells, the compound may activate pathways leading to programmed cell death, thus reducing tumor viability.

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including this compound, in vitro against various viral strains and cancer cell lines. The results indicated that modifications in substituents significantly influenced both antiviral and anticancer activities, suggesting a structure-activity relationship that can guide future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.